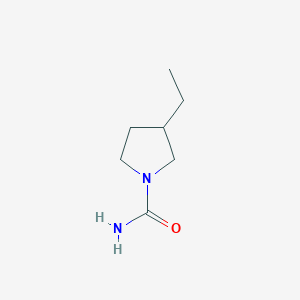

3-Ethylpyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-ethylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-6-3-4-9(5-6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAGIDMRXMZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564866-30-3 | |

| Record name | 3-ethylpyrrolidine-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethylpyrrolidine 1 Carboxamide and Its Analogues

Strategies for Pyrrolidine (B122466) Ring Formation in Carboxamide Systems

The formation of the pyrrolidine ring is the cornerstone of synthesizing compounds like 3-Ethylpyrrolidine-1-carboxamide. Various strategies have been developed, ranging from classical cyclization reactions to modern multi-component approaches.

Intramolecular cyclization is a powerful strategy for forming the five-membered pyrrolidine ring from a linear precursor. This approach involves a ring-closing reaction where a nucleophilic atom attacks an electrophilic center within the same molecule.

One common method is the cyclization of an amine group onto a carboxylic acid derivative, which forms the crucial amide C-N bond of a pyrrolidone, a precursor to pyrrolidines. researchgate.net Radical cyclizations have also proven effective; for instance, amidyl radicals can be generated and cyclized onto an alkene to form pyrrolidones. researchgate.netdntb.gov.ua

Copper(II)-promoted oxidative cyclization represents another significant approach. In this method, substrates like γ-alkenyl N-arylsulfonamides undergo an oxidative cyclization reaction to yield N-functionalized pyrrolidines. nih.gov These reactions can produce cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov The mechanism is thought to involve the formation of a radical intermediate. nih.gov

Intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates, such as fumarates, can yield aroyl-substituted pyrrolidine derivatives when heated in a solvent like DMSO, likely through the addition of water under metal-free conditions. rsc.org

Table 1: Examples of Intramolecular Cyclization for Pyrrolidine Synthesis

| Precursor Type | Method | Product Type | Reference |

|---|---|---|---|

| γ-Alkenyl N-arylsulfonamides | Copper(II) Promoted Oxidative Cyclization | N-Functionalized Pyrrolidines | nih.gov |

| Linear Amine and Carboxylic Acid Derivative | Heterolytic Cyclization | Pyrrolidones | researchgate.net |

| Amide with Alkene | Carboxamide Radical Cyclization | Pyrrolidones | researchgate.netdntb.gov.ua |

| Arylpropargyl Amides of Fumarate | Heating in DMSO | Aroyl-substituted Pyrrolidines | rsc.org |

Multi-component domino reactions (or cascade reactions) are highly efficient synthetic strategies that allow for the formation of several chemical bonds in a single operation without isolating intermediates. rsc.orgnih.gov This approach offers significant advantages, including high atom economy, reduced waste, and simplified purification processes, making it ideal for creating molecular diversity. rsc.orgnih.govnih.gov

A prominent example for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes (dipolarophiles). rsc.orgnih.gov Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or ketone. rsc.orgrsc.org The subsequent reaction with an electron-deficient alkene efficiently assembles the five-membered pyrrolidine ring. rsc.orgnih.gov This method is particularly valuable as it can generate multiple stereocenters in a single, controlled step. rsc.org The reaction is often stereospecific, with the stereochemistry of the reactants influencing the final product's configuration. rsc.org

These domino reactions have been successfully employed to create complex heterocyclic architectures, including spiro-pyrrolidine derivatives, which are of significant interest in medicinal chemistry. nih.govrsc.org

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in the synthesis of bioactive molecules. Numerous stereoselective methods have been developed to produce specific enantiomers or diastereomers of substituted pyrrolidines.

Diastereoselective and enantioselective 1,3-dipolar cycloadditions are powerful tools, as they can create up to four stereogenic centers simultaneously. acs.orgnih.govchemistryviews.org For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate (Ag₂CO₃), yields densely substituted pyrrolidines with high diastereoselectivity. acs.orgnih.govchemistryviews.org The chiral sulfinyl group on the azadiene directs the stereochemical outcome of the cycloaddition. acs.org

Another strategy involves the N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion. rsc.org This cascade reaction of cinnamylaziridine with a nucleophile like p-nosyl amide can produce functionalized pyrrolidines with excellent diastereoselectivity, suggesting the reaction proceeds via an Sₙ2-like mechanism. rsc.org

An enantioselective synthesis of 3-substituted pyrrolidines, which are core structures in certain serotonin-norepinephrine reuptake inhibitors (SNRIs), has also been reported. acs.org Furthermore, a stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine was achieved where the key step was a one-pot reduction and regioselective cyclization of an azidoditosyl derivative. elsevier.com

Table 2: Examples of Stereoselective Pyrrolidine Synthesis

| Method | Key Reagents/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadienes, Ag₂CO₃ | High Diastereoselectivity (up to four stereocenters) | acs.orgnih.gov |

| Aziridine Ring Expansion | N-bromosuccinimide (NBS), p-nosyl amide | Excellent Diastereoselectivity | rsc.org |

| Reductive Cyclization | Azidoditosyl derivative | Regio- and Stereoselective | elsevier.com |

The final step in the synthesis of this compound, after the formation of the substituted pyrrolidine ring, is the amidation at the nitrogen atom. This reaction involves forming a C-N bond between the pyrrolidine nitrogen and a carbonyl group to create the carboxamide functionality.

Generally, the amidation of a carboxylic acid with an amine requires a coupling agent to activate the carboxylic acid and facilitate the reaction, which produces water as a byproduct. google.comyoutube.com Common peptide coupling reagents are often employed for this purpose. For instance, a library of pyrrolidine carboxamides was synthesized by reacting a pyrrolidine carboxylic acid core with various amines using HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as the coupling agent in the presence of a base like DIEA (N,N-diisopropylethylamine). nih.gov

For industrial-scale synthesis, alternative coupling agents are sought to improve cost-effectiveness and reduce toxicity. One such process for preparing pyrrole (B145914) carboxamides utilizes a cyclic alkyltriphosphonate anhydride (B1165640) (like T3P®) as the coupling agent. google.com This reagent has been shown to be effective for the amidation step in the synthesis of related compounds. google.com The choice of coupling agent can be critical, as highly deactivated amines (e.g., anilines with strong electron-withdrawing groups) may fail to react under milder conditions. nih.gov

Functional Group Interconversions and Derivatization during Synthesis

Functional group interconversion (FGI) is a fundamental concept in organic synthesis, defined as the process of converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk FGIs are crucial for elaborating a core structure, like the pyrrolidine ring, into a final target molecule or a library of analogues.

Once the substituted pyrrolidine core is established, various derivatization reactions can be performed. For example, a secondary amine on the pyrrolidine ring can be elaborated through several pathways:

N-Arylation: A Buchwald-Hartwig reaction can be used to couple an aryl halide with the pyrrolidine nitrogen, forming an N-aryl pyrrolidine. acs.org

Amidation: As discussed previously, reaction with a carboxylic acid (or an activated derivative like an acyl chloride) yields an N-acyl pyrrolidine or a pyrrolidine-1-carboxamide (B1295368). acs.org

Reductive Amination: Reaction with an aldehyde or ketone followed by reduction introduces an N-alkyl group. acs.org

Sulfonamide Formation: Reacting the amine with a sulfonyl chloride produces a sulfonamide. acs.org

These derivatizations are key to modular synthetic platforms that allow for the three-dimensional elaboration of molecular fragments, a strategy widely used in fragment-based drug discovery. acs.org

Optimization of Reaction Conditions and Yields

For example, in the diastereoselective synthesis of pyrrolidines via aziridine ring expansion, a screen of different solvents and temperatures was performed. rsc.org It was found that acetonitrile (B52724) at -20 °C provided the best selectivity for the desired pyrrolidine product over the isomeric piperidine (B6355638). rsc.org

In another case, the optimization of a one-pot, two-step hydroamination sequence for pyrrolidine synthesis involved testing different amounts of oxidant and reductant. researchgate.net The results showed that 1.2 equivalents of each were optimal, and attempting the reaction in a single step by mixing all reagents at once resulted in no desired product. researchgate.net

The development of an iridium-catalyzed reductive cycloaddition for pyrrolidine synthesis also involved optimization studies. acs.org It was determined that using 2 equivalents of the reductant (tetramethyldisiloxane, TMDS) was optimal, and the reaction could proceed effectively without the need for an additional base. acs.org

Table 3: Optimization of an N-Bromosuccinimide-Induced Cyclization Cascade

| Entry | Solvent | Temperature (°C) | Yield (%) | Ratio (Pyrrolidine:Piperidine) |

|---|---|---|---|---|

| 1 | Ethyl acetate | Room Temp | 90 | 1.1 : 1.0 |

| 2 | Ethyl acetate | 0 | 88 | 1.3 : 1.0 |

| 3 | Ethyl acetate | -20 | 85 | 1.5 : 1.0 |

| 4 | Dichloromethane | -20 | 88 | 1.9 : 1.0 |

| 5 | Tetrahydrofuran | -20 | 82 | 2.1 : 1.0 |

| 6 | Acetonitrile | 0 | 92 | 2.5 : 1.0 |

| 7 | Acetonitrile | -20 | 91 | 3.2 : 1.0 |

Adapted from reference rsc.org. Yields and ratios are for the synthesis of a related functionalized pyrrolidine.

Green Chemistry Principles in Pyrrolidine-1-carboxamide Synthesis

The synthesis of pyrrolidine-1-carboxamides, including this compound, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, improving energy efficiency, and employing renewable resources. nih.gov The application of these principles is crucial in pharmaceutical and fine chemical synthesis, where complex molecules are often produced through multi-step processes.

Key green chemistry strategies applicable to the synthesis of this compound and its analogues include the use of catalytic methods, biocatalysis, alternative solvents, and energy-efficient reaction conditions. These approaches offer significant advantages over traditional stoichiometric methods, which often generate substantial amounts of waste and may involve hazardous reagents.

Catalytic Approaches for Pyrrolidine Ring Formation

The formation of the substituted pyrrolidine ring is a critical step in the synthesis of this compound. Green approaches to this challenge focus on catalytic methods that are both atom-economical and enantioselective.

Asymmetric Catalysis: Organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective synthesis of substituted pyrrolidines. nih.govrsc.org For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile method for constructing the pyrrolidine core with a high degree of stereocontrol. rsc.org This avoids the need for chiral auxiliaries and often proceeds under mild conditions. Similarly, a "clip-cycle" synthesis has been developed for 3,3-disubstituted pyrrolidines, which utilizes an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk

Hydrogenation of Pyrrole Precursors: The catalytic hydrogenation of substituted pyrroles presents a direct route to functionalized pyrrolidines. sci-hub.se This method can achieve excellent diastereoselectivity, providing access to specific stereoisomers.

Hydroarylation: Palladium-catalyzed hydroarylation of N-acyl pyrrolines offers a method for introducing substituents at the 3-position of the pyrrolidine ring. nih.gov

Biocatalysis in Pyrrolidine Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages in terms of green chemistry, including high selectivity, mild reaction conditions (often in aqueous media), and the use of renewable resources.

Transaminases: Transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess. whiterose.ac.uk This biocatalytic approach can be a greener alternative to methods relying on heavy metals.

Laccases: In a biocatalytic approach to pyrrolidine-2,3-diones, a laccase from Myceliophthora thermophila was used for the stereoselective synthesis of these compounds, demonstrating the potential of enzymes to create complex, stereochemically rich structures under mild conditions. bldpharm.com

Greener Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional volatile organic compounds (VOCs) are often replaced with greener alternatives.

Water: Performing reactions in water is highly desirable from a green chemistry perspective. The synthesis of N-methylpyrrolidine, a related compound, has been successfully carried out in an aqueous medium using potassium carbonate as a catalyst at a moderate temperature, highlighting the potential for water-based synthesis of simple pyrrolidines.

Alternative Solvents: Solvents such as 2-methyl-tetrahydrofuran (2-MeTHF), derived from renewable resources, and N-butylpyrrolidinone are being explored as greener alternatives to more toxic dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP).

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. bldpharm.com This technique has been applied to the synthesis of various pyrrolidine derivatives, demonstrating its utility in improving the energy efficiency of these transformations.

Green Amide Bond Formation

The final step in the synthesis of this compound involves the formation of an amide bond at the pyrrolidine nitrogen. Traditional methods often use stoichiometric activating agents that generate significant waste.

Enzymatic Amidation: A highly sustainable approach involves the use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), to catalyze the direct amidation of carboxylic acids with amines. This method has been shown to be effective for a range of amines, including cyclic secondary amines, in green solvents like cyclopentyl methyl ether, yielding amides with excellent conversion and purity without the need for extensive purification. whiterose.ac.ukbldpharm.com

Catalytic Amidation: The development of catalytic methods for amide bond formation is a key area of green chemistry research. Ruthenium and boron-based catalysts have been developed for the direct amidation of carboxylic acids or the dehydrogenative coupling of alcohols and amines, reducing the reliance on stoichiometric reagents.

Below are tables summarizing some of the research findings related to greener synthetic methodologies for pyrrolidine and amide synthesis.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrrolidine Derivative

| Method | Reaction Time | Yield | Energy Consumption |

| Conventional Heating | 8 hours | 50% | Higher |

| Microwave-Assisted | 4 hours | 41% | Lower |

This table illustrates the potential for microwave-assisted synthesis to reduce reaction times and energy usage, key principles of green chemistry.

Table 2: Enzymatic Amidation of Various Amines with Carboxylic Acids using CALB

| Amine Substrate | Carboxylic Acid Substrate | Solvent | Conversion/Yield |

| Pyrrolidine | Valeric Acid | Cyclopentyl methyl ether | >99% |

| Piperidine | Valeric Acid | Cyclopentyl methyl ether | >99% |

| Morpholine | Valeric Acid | Cyclopentyl methyl ether | >99% |

| Benzylamine | Acetic Acid | Cyclopentyl methyl ether | >99% |

This table demonstrates the high efficiency and broad substrate scope of enzymatic amidation as a green alternative for the synthesis of carboxamides. whiterose.ac.ukbldpharm.com

Advanced Spectroscopic and Analytical Characterization of 3 Ethylpyrrolidine 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. For 3-Ethylpyrrolidine-1-carboxamide, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete picture of its molecular framework. The analysis of pyrrolidine (B122466) amides can sometimes be complicated by the presence of rotational isomers around the C-N amide bond. unipi.it

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and their relationships. In this compound, the spectrum would display characteristic signals for the ethyl group, the pyrrolidine ring, and the amide protons.

Ethyl Group: The ethyl substituent (-CH₂CH₃) would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other.

Pyrrolidine Ring: The protons on the pyrrolidine ring would appear as a series of complex multiplets in the upfield region of the spectrum. mdpi.comrdd.edu.iq The proton at the C3 position (methine), being attached to the same carbon as the ethyl group, would show distinct coupling to the adjacent methylene protons of the ring and the methylene protons of the ethyl group. The protons at C2, C4, and C5 would also produce overlapping multiplet signals. mdpi.com

Amide Group: The primary carboxamide (-CONH₂) protons typically appear as a broad singlet. The chemical shift of these N-H protons can be variable and is sensitive to solvent, concentration, and temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -CH₂CH₃ (Ethyl) | ~0.9 | Triplet (t) | Coupling to the adjacent CH₂ group. |

| -CH₂CH₃ (Ethyl) | ~1.4-1.6 | Quartet (q) | Coupling to the adjacent CH₃ group. |

| Pyrrolidine Ring Protons (C2, C4, C5) & Methine Proton (C3) | ~1.5-3.6 | Multiplets (m) | Complex and overlapping signals due to coupling between ring protons. The specific shifts depend on stereochemistry. mdpi.com |

| -CONH₂ | ~5.0-7.5 | Broad Singlet (br s) | Chemical shift and broadening are highly dependent on experimental conditions. |

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals would be expected.

Carbonyl Carbon: The most downfield signal corresponds to the carbonyl carbon (C=O) of the amide group, typically appearing in the range of 170-180 ppm. rsc.org

Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring (C2, C3, C4, C5) would resonate in the aliphatic region of the spectrum. The C2 and C5 carbons, being adjacent to the nitrogen atom of the amide, would be shifted further downfield compared to C3 and C4. rsc.orgchemicalbook.com

Ethyl Group Carbons: The two carbons of the ethyl group would appear in the upfield region of the spectrum, with the methyl carbon being the most shielded (lowest ppm value).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carbonyl) | ~175 | The most downfield signal, characteristic of an amide carbonyl. rsc.org |

| Pyrrolidine C2, C5 | ~45-55 | Carbons adjacent to the nitrogen atom. mdpi.com |

| Pyrrolidine C3, C4 | ~25-40 | Aliphatic carbons within the pyrrolidine ring. mdpi.comrsc.org |

| -CH₂CH₃ (Ethyl) | ~20-30 | Methylene carbon of the ethyl group. |

| -CH₂CH₃ (Ethyl) | ~10-15 | Methyl carbon, typically one of the most upfield signals. |

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignment made from 1D spectra. Correlation SpectroscopY (COSY) is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically on adjacent carbons. researchgate.net

For this compound, a COSY spectrum would be used to:

Confirm the connectivity of the ethyl group by showing a cross-peak between the methyl triplet and the methylene quartet.

Trace the proton-proton connectivities around the pyrrolidine ring, helping to assign the complex multiplets. For example, the C3 methine proton would show correlations to the protons on C2 and C4, as well as to the methylene protons of the ethyl group. mdpi.com

Heteronuclear techniques like HETCOR or HSQC would further confirm the structure by correlating each proton signal with its directly attached carbon atom. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov The molecular formula for this compound is C₇H₁₄N₂O, corresponding to a monoisotopic mass of approximately 142.11 Da. uni.lu

In an MS experiment, the molecule would be expected to show a prominent molecular ion peak ([M]⁺) or, more commonly in electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 143.12. uni.lu

The fragmentation of pyrrolidine derivatives is influenced by the stability of the resulting fragments. wvu.edu Key fragmentation pathways for this compound would likely involve:

Alpha-Cleavage: The most common fragmentation pathway for aliphatic amines involves cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. miamioh.edu This could lead to the loss of the ethyl group or fragmentation within the ring.

Loss of the Carboxamide Group: Cleavage of the N-C(O) bond could result in the loss of the neutral carboxamide moiety (•CONH₂) or related fragments.

Ring Cleavage: The pyrrolidine ring itself can undergo cleavage, leading to characteristic fragment ions. nist.gov A dominant pathway often involves the loss of a neutral pyrrolidine molecule or fragments thereof. wvu.edu

| Adduct/Fragment | Predicted m/z | Notes |

|---|---|---|

| [M+H]⁺ | 143.11789 | Protonated molecular ion, commonly observed in ESI-MS. uni.lu |

| [M+Na]⁺ | 165.09983 | Sodium adduct, also common in ESI-MS. uni.lu |

| [M]⁺ | 142.11006 | Molecular ion, more typical in Electron Ionization (EI-MS). uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for the amide and alkane functional groups.

N-H Stretching: A primary amide (-CONH₂) exhibits two distinct, somewhat broad bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. libretexts.org

C=O Stretching (Amide I band): A strong, sharp absorption band between 1630 and 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in an amide. youtube.comyoutube.com This is often referred to as the Amide I band. The position can be slightly lower than in ketones due to resonance with the nitrogen lone pair. youtube.com

N-H Bending (Amide II band): An absorption corresponding to the N-H bend is typically observed around 1550-1640 cm⁻¹.

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the sp³-hybridized carbons in the ethyl group and pyrrolidine ring.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) | 3100 - 3500 | Medium, broad (two bands) libretexts.org |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Medium to Strong |

| C=O Stretch (Amide I) | Amide Carbonyl | 1630 - 1690 | Strong, sharp youtube.com |

| N-H Bend (Amide II) | Primary Amide (-NH₂) | 1550 - 1640 | Medium to Strong |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen) in a sample of a pure compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This comparison serves as a crucial check of the compound's purity and empirical formula.

For this compound, with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol , the theoretical elemental composition can be calculated. uni.lunih.gov Experimental results that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the proposed molecular formula and the purity of the sample.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 59.12% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 9.92% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 19.70% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 11.25% |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is a cornerstone analytical technique for elucidating the solid-state structure of crystalline materials. It provides definitive information on the atomic arrangement within a crystal lattice, including unit cell dimensions, space group, and bond lengths/angles. For pharmaceutical and research chemicals, XRD is crucial for identifying polymorphs (different crystal forms of the same compound), which can have significant impacts on a substance's physical properties. units.it The technique works by irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, which acts as a unique fingerprint of the crystalline structure. mdpi.com

For this compound, specific, experimentally determined single-crystal or powder X-ray diffraction data is not available in published literature. uni.lu Were such an analysis to be performed on a suitable single crystal, it would provide the precise three-dimensional coordinates of each atom in the molecule. This would unambiguously determine the conformation of the pyrrolidine ring, the orientation of the ethyl group, and the geometry of the carboxamide functional group.

In the absence of specific data for this compound, one can look at studies of related pyrrolidine structures to understand the potential outcomes. For instance, X-ray crystallography has been successfully used to determine the binding modes of various pyrrolidine carboxamide inhibitors to enzymes, revealing key hydrogen-bonding patterns. nih.gov Similarly, studies on other pyrrolidone derivatives have detailed their crystal packing and intermolecular interactions. nih.govresearchgate.net

An XRD analysis of this compound would yield the crystallographic parameters detailed in the table below.

Interactive Data Table: Crystallographic Data for this compound This table is illustrative of the data that would be obtained from an XRD analysis. Specific experimental values are not currently available in public literature.

| Crystallographic Parameter | Description | Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Data not available |

| Space Group | The group of symmetry operations for the crystal. | Data not available |

| a (Å) | Unit cell dimension along the a-axis. | Data not available |

| b (Å) | Unit cell dimension along the b-axis. | Data not available |

| c (Å) | Unit cell dimension along the c-axis. | Data not available |

| α (°) | Unit cell angle. | Data not available |

| β (°) | Unit cell angle. | Data not available |

| γ (°) | Unit cell angle. | Data not available |

| Volume (ų) | The volume of the unit cell. | Data not available |

| Z | The number of molecules per unit cell. | Data not available |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. By measuring the inelastic scattering of monochromatic light, a Raman spectrum is generated that serves as a unique "fingerprint" for a chemical compound. This technique is particularly useful for identifying functional groups and tracking changes in chemical structure. nih.gov

A specific Raman spectrum for this compound has not been identified in the surveyed scientific literature. However, based on its molecular structure, a theoretical spectrum would exhibit characteristic peaks corresponding to the vibrations of its constituent parts. Key expected vibrational modes would include:

Amide I band (C=O stretch): Typically a strong band in the 1630-1680 cm⁻¹ region.

N-H bending: Expected in the 1550-1650 cm⁻¹ range for the primary amide.

C-N stretching: Vibrations from the pyrrolidine ring and the carboxamide group would appear in the 1000-1350 cm⁻¹ region.

C-H stretching: Aliphatic C-H stretches from the ethyl group and pyrrolidine ring would be prominent in the 2800-3000 cm⁻¹ region.

N-H stretching: A broad band typically found above 3100 cm⁻¹ corresponding to the amide N-H bonds.

Pyrrolidine ring vibrations: Complex "breathing" and deformation modes of the five-membered ring would appear in the fingerprint region (below 1500 cm⁻¹).

This vibrational data provides a direct means of structural confirmation and can be used for quantitative analysis in process monitoring. nih.gov

Interactive Data Table: Expected Raman Vibrational Modes for this compound This table outlines the expected wavenumber ranges for the key functional groups of the molecule. Specific experimental peak values are not available.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Experimental Value (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Primary Amide (-CONH₂) | ~3100 - 3500 | Data not available |

| C-H Stretch | Aliphatic (Ethyl, Pyrrolidine) | ~2850 - 3000 | Data not available |

| C=O Stretch (Amide I) | Carboxamide | ~1630 - 1680 | Data not available |

| N-H Bend | Primary Amide (-CONH₂) | ~1550 - 1650 | Data not available |

| C-N Stretch | Amide, Pyrrolidine | ~1000 - 1350 | Data not available |

| Ring Vibrations | Pyrrolidine Ring | < 1500 (Fingerprint Region) | Data not available |

Theoretical and Computational Investigations of 3 Ethylpyrrolidine 1 Carboxamide

Quantum Chemical Calculations (DFT) for Molecular Structure and Properties

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it suitable for studying molecules like 3-ethylpyrrolidine-1-carboxamide.

A crucial first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which contains a non-planar pyrrolidine (B122466) ring and a rotatable ethyl group, multiple low-energy conformations, or conformers, are likely to exist.

The pyrrolidine ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. The position of the ethyl group (axial or equatorial) and the orientation of the carboxamide group relative to the ring further increase the number of possible conformers. A thorough conformer analysis would involve systematically exploring the potential energy surface of the molecule to identify all stable minima. The relative energies of these conformers would be calculated to determine the most stable, or ground-state, conformation.

Table 1: Illustrative Optimized Geometric Parameters for the Hypothetical Ground-State Conformer of this compound

| Parameter | Bond/Angle | Value (Illustrative) |

| Bond Length | C=O (carboxamide) | ~1.23 Å |

| C-N (carboxamide-ring) | ~1.38 Å | |

| C-N (amide) | ~1.33 Å | |

| C-C (ethyl) | ~1.54 Å | |

| Bond Angle | O=C-N (carboxamide) | ~122° |

| C-N-C (pyrrolidine ring) | ~109° | |

| Dihedral Angle | H-N-C=O | ~180° (trans) or ~0° (cis) |

Note: The data in this table is illustrative of typical values obtained from DFT calculations and is not based on a published study of this specific molecule.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. tandfonline.comresearchgate.net The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile.

The LUMO is the lowest energy orbital that is empty of electrons and relates to the molecule's ability to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. mdpi.comnih.gov A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms and the oxygen atom of the carboxamide group, which have lone pairs of electrons. The LUMO would likely be distributed over the carbonyl group (C=O) of the carboxamide function.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.5 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 8.0 |

Note: This data is hypothetical and serves to illustrate the output of an FMO analysis.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. nih.govscispace.com It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential.

Red regions indicate negative electrostatic potential, where there is an excess of electron density. These areas are prone to electrophilic attack. In this compound, the most negative potential would be concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs.

Blue regions signify positive electrostatic potential, indicating an electron-deficient area that is susceptible to nucleophilic attack. For this molecule, positive regions would be found around the hydrogen atoms of the amide group (-NH2) and the hydrogen atoms on the carbons adjacent to the ring nitrogen.

Green regions represent neutral or near-zero potential.

The MEP map is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might interact with biological receptors.

To gain a deeper understanding of the bonding within this compound, various topological analyses of the electron density can be performed.

Atoms in Molecules (AIM): This method analyzes the topology of the electron density to partition the molecule into atomic basins, allowing for the characterization of bond types (e.g., covalent, ionic, hydrogen bonds) based on the properties at bond critical points.

Electron Localization Function (ELF) and Localization-of-Function Locator (LOL): Both ELF and LOL are functions that help to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. These analyses would clearly distinguish the C-C, C-N, C-H, C=O, and N-H bonds, as well as the lone pairs on the nitrogen and oxygen atoms.

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and visualizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. For this compound, this would be instrumental in visualizing weak intramolecular interactions that contribute to the stability of its various conformers.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insight into its flexibility and conformational landscape in a simulated environment (e.g., in a solvent like water).

An MD simulation of this compound would reveal the transitions between different ring puckering conformations and the rotation of the ethyl and carboxamide groups. This analysis provides a more realistic understanding of the molecule's structural dynamics at a given temperature, which is essential for understanding how it might adapt its shape upon binding to a target.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to explore the potential chemical reactions that this compound might undergo. For instance, the mechanism of its synthesis or its metabolic degradation could be investigated.

This involves calculating the energies of reactants, products, and, most importantly, the transition states that connect them. By mapping out the entire reaction pathway, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. For example, a computational study could elucidate the mechanism of the acylation of 3-ethylpyrrolidine (B1315203) to form the carboxamide, identifying the key intermediates and transition states involved in the process.

Solvent Effects on Molecular Structure and Reactivity through Computational Models

The chemical environment, particularly the solvent, can significantly influence the conformational equilibrium and reactivity of a molecule. For amides like this compound, a key conformational feature is the rotation around the C-N amide bond. This rotation is often hindered due to the partial double bond character of the C-N bond, leading to a rotational energy barrier. Computational models, especially implicit solvent models, are powerful tools for quantifying these solvent effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), simulate the solvent as a continuous dielectric medium. mdpi.com This approach allows for the calculation of solvation free energies for both the ground state and the transition state of a chemical process, such as bond rotation. The difference in solvation energy between these two states reveals the solvent's influence on the rotational barrier.

Research on analogous amide systems has shown that polar solvents tend to increase the rotational barrier. rsc.org This is because the ground state of an amide is typically more polar than the transition state of rotation. Consequently, a polar solvent stabilizes the more polar ground state to a greater extent, thereby increasing the energy required to reach the transition state. rsc.org For this compound, it is expected that the rotational barrier around the C1-N bond would be higher in polar solvents like water or dimethyl sulfoxide (B87167) (DMSO) compared to nonpolar solvents like hexane.

Detailed computational studies on similar structures, such as N-acetylpyrrolidine, can provide quantitative estimates of these solvent effects. By calculating the energy profile for the rotation of the carboxamide group in different solvent environments, a clear picture of the conformational preferences and dynamic behavior of this compound can be obtained.

Table 1: Representative Calculated Rotational Energy Barriers (ΔG‡) for an Amide Bond in Different Solvents (Data is illustrative and based on trends observed for similar amide compounds)

| Solvent | Dielectric Constant (ε) | Calculated Rotational Barrier (kcal/mol) |

| Gas Phase | 1 | 15.2 |

| Hexane | 1.88 | 15.5 |

| Chloroform | 4.81 | 16.8 |

| Tetrahydrofuran | 7.58 | 17.5 |

| Acetonitrile (B52724) | 37.5 | 18.9 |

| Water | 78.4 | 20.1 |

This interactive table demonstrates the expected trend of increasing rotational barrier with increasing solvent polarity for a typical amide bond, analogous to that in this compound.

Computational Approaches for Intermolecular Interactions

The carboxamide group in this compound is capable of forming strong hydrogen bonds, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor. These interactions are fundamental to its behavior in condensed phases and its potential interactions with biological macromolecules. Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interactions (NCI) analysis are instrumental in characterizing these interactions. mdpi.comresearchgate.net

QTAIM analyzes the topology of the electron density to identify and characterize chemical bonds and intermolecular interactions. nih.gov For a hydrogen bond, the presence of a bond critical point (BCP) between the donor and acceptor atoms is a key indicator. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. nih.gov Generally, a higher electron density at the BCP signifies a stronger hydrogen bond.

NCI analysis provides a visual representation of non-covalent interactions in three-dimensional space. researchgate.net It plots the reduced density gradient (RDG) against the electron density multiplied by the sign of the second Hessian eigenvalue. This method allows for the identification of regions of steric repulsion, van der Waals interactions, and hydrogen bonds, color-coded for easy interpretation.

For a dimer of this compound, one would expect to observe a strong N-H···O=C hydrogen bond. Computational studies on similar amide dimers, like the formamide (B127407) dimer, have provided detailed energetic and topological data for such interactions. ijnc.ir These studies serve as a valuable reference for understanding the intermolecular forces that would govern the self-assembly and crystal packing of this compound.

Table 2: Representative QTAIM Parameters for an Intermolecular N-H···O Hydrogen Bond in an Amide Dimer (Data is illustrative and based on published values for similar amide dimers)

| Parameter | Value | Unit |

| Interaction Energy | -6.5 | kcal/mol |

| H···O distance | 1.95 | Å |

| Electron Density at BCP (ρ) | 0.025 | a.u. |

| Laplacian of Electron Density at BCP (∇²ρ) | +0.088 | a.u. |

This interactive table presents typical computational results for a hydrogen bond in an amide dimer, analogous to what would be expected for a dimer of this compound. A positive Laplacian of the electron density is characteristic of a non-covalent interaction.

Computational Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The accurate prediction of these parameters can aid in the structural elucidation of newly synthesized compounds and help in the assignment of complex spectra. Density Functional Theory (DFT) in conjunction with the Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. rsc.orgnih.gov

The process involves optimizing the geometry of the molecule, in this case, this compound, at a suitable level of theory and then performing a single-point GIAO calculation to obtain the isotropic shielding values for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C, especially when implicit solvent models are used to mimic the experimental conditions. nih.govresearchgate.net

For this compound, one would expect distinct signals for the ethyl group, the pyrrolidine ring protons and carbons, and the carboxamide group. The diastereotopic nature of the methylene (B1212753) protons on both the ethyl group and the pyrrolidine ring would likely result in complex splitting patterns, which can be rationalized with the aid of computational predictions.

Table 3: Representative Predicted vs. Experimental NMR Chemical Shifts (δ) for a Substituted Pyrrolidine Derivative (Data is illustrative and based on the expected accuracy of DFT-GIAO calculations for similar organic molecules)

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| CH₃ (ethyl) | 1.15 | 1.12 |

| CH₂ (ethyl) | 3.30 | 3.25 |

| C2-H (pyrrolidine) | 3.55 | 3.51 |

| C3-H (pyrrolidine) | 2.10 | 2.05 |

| C4-H₂ (pyrrolidine) | 1.85 | 1.81 |

| C5-H₂ (pyrrolidine) | 3.40 | 3.36 |

| NH₂ | 5.80 | 5.75 |

| C=O | 175.5 | 174.9 |

This interactive table showcases the typical level of agreement between DFT-predicted and experimental NMR chemical shifts, which would be expected in a study of this compound.

Stereochemical Aspects and Chiral Analysis of 3 Ethylpyrrolidine 1 Carboxamide Derivatives

Enantioselective Synthesis Strategies for Pyrrolidine-1-carboxamides

The synthesis of enantiomerically pure 3-substituted pyrrolidine-1-carboxamides can be achieved through various strategic approaches, primarily focusing on the creation of the chiral pyrrolidine (B122466) ring. While specific literature on the direct enantioselective synthesis of 3-ethylpyrrolidine-1-carboxamide is not extensively detailed, several established methods for analogous structures can be adapted.

One prominent strategy involves the asymmetric hydroalkylation of 3-pyrrolines . Catalyst-tuned reactions using cobalt or nickel catalysts with chiral bis(oxazoline) (BOX) ligands allow for the regio- and enantioselective addition of alkyl groups to the pyrrolidine scaffold. organic-chemistry.org This method offers a direct route to chiral C2- or C3-alkylated pyrrolidines. organic-chemistry.org

Another powerful approach is the organocatalytic asymmetric Michael addition . For instance, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, catalyzed by chiral organocatalysts, can produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a two-step process. rsc.org The resulting carboxylic acid can then be converted to the corresponding primary amide.

Biocatalysis presents an increasingly important avenue for enantioselective synthesis. Directed evolution of enzymes, such as cytochrome P450 variants, has enabled the intramolecular C(sp³)–H amination of alkyl nitrenes to construct chiral pyrrolidine derivatives with good enantioselectivity. tandfonline.com This enzymatic approach offers a green and highly selective alternative to traditional chemical methods. tandfonline.com

Furthermore, 1,3-dipolar cycloaddition reactions are a classical and effective method for constructing the pyrrolidine ring with control over its stereochemistry. nih.gov The reaction between an azomethine ylide and a dipolarophile, often an olefin, can be rendered asymmetric through the use of chiral auxiliaries, metal catalysts, or organocatalysts, leading to the formation of polysubstituted pyrrolidines. tandfonline.comnih.gov

Chiral Separation Techniques for Enantiomeric Purity Determination

The accurate determination of the enantiomeric purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for this purpose, primarily employing chiral stationary phases or pre-column derivatization. youtube.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Direct separation of enantiomers can be achieved using HPLC columns containing a chiral stationary phase (CSP). These CSPs create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. youtube.comresearchgate.net

Commonly used CSPs for the separation of chiral amines and related compounds include those based on:

Polysaccharides: Derivatives of cellulose (B213188) and amylose, such as amylose-tris(3,5-dimethylphenylcarbamate), are widely used and have demonstrated broad applicability for the separation of various chiral compounds, including pesticides with triazole structures which share some structural similarities with substituted pyrrolidines. sigmaaldrich.comnih.gov

Pirkle-type (brush-type) phases: These involve smaller chiral molecules covalently bonded to the silica (B1680970) support. nih.gov

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the analyte, and the differing fit of the enantiomers within the chiral cavity leads to separation. sigmaaldrich.com

Protein-based phases: These utilize the natural chirality of proteins to effect separation. nih.gov

The choice of CSP is critical and often requires screening of various columns to achieve optimal separation. youtube.com

Pre-column Derivatization for Chiral Analysis

An alternative to direct chiral HPLC is the pre-column derivatization of the analyte with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be separated on a standard, achiral HPLC column. youtube.comchiralpedia.com

For a secondary amine like 3-ethylpyrrolidine (B1315203), a variety of CDAs can be employed. The resulting diastereomers often exhibit enhanced UV absorbance or fluorescence, improving detection sensitivity. thermofisher.commdpi.comsigmaaldrich.com

Commonly Used Chiral Derivatizing Agents for Amines:

| Derivatizing Agent | Abbreviation | Functional Group Targeted |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary and Secondary Amines |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Primary and Secondary Amines |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary and Secondary Amines |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide | Primary and Secondary Amines | |

| o-Phthalaldehyde/isobutyryl-L-cysteine | OPA/IBLC | Primary Amines |

This table presents a selection of common chiral derivatizing agents for amines.

The choice of derivatizing agent is crucial and depends on the specific analyte and the desired detection method. creative-proteomics.com For secondary amines like 3-ethylpyrrolidine, reagents like FLEC and Marfey's reagent are suitable choices. nih.gov

Optimization of Chiral Separation Parameters (Mobile Phase, Temperature, Flow Rate)

The successful separation of enantiomers by chiral HPLC is highly dependent on the optimization of several parameters:

Mobile Phase: The composition of the mobile phase, including the type and ratio of organic modifiers (e.g., isopropanol (B130326), ethanol, acetonitrile) and the presence of additives (e.g., acids, bases), can significantly impact the retention and selectivity of the separation. nih.gov For polysaccharide-based CSPs, a mobile phase of n-hexane and an alcohol like isopropanol is common. nih.gov

Temperature: Column temperature can influence the thermodynamics of the chiral recognition process. Lower temperatures often, but not always, lead to better resolution. nih.govnih.gov In some cases, temperature changes can even reverse the elution order of the enantiomers. nih.gov

Flow Rate: The flow rate of the mobile phase affects the efficiency of the separation and the analysis time. A lower flow rate generally improves resolution but increases the run time. nih.gov

A systematic screening of these parameters is often necessary to develop a robust and reliable chiral separation method. nih.gov

Optical Rotation and Specific Rotation Measurements

Optical rotation is a fundamental property of chiral molecules like the enantiomers of this compound. When plane-polarized light is passed through a solution containing a single enantiomer, the plane of the light is rotated. nih.govnih.gov The direction and magnitude of this rotation are characteristic of the compound.

Dextrorotatory (+) enantiomers rotate the plane of polarized light clockwise. nih.gov

Levorotatory (-) enantiomers rotate the plane of polarized light counterclockwise. nih.gov

A pair of enantiomers will rotate light by the same amount but in opposite directions. nih.gov A 50:50 mixture of enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out. nih.gov

Specific rotation, [α], is a standardized measure of optical rotation and is calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample cell (l). mdpi.com

Formula for Specific Rotation: [α] = α / (c * l)

Diastereoselective Approaches in Synthesis

Diastereoselective synthesis is a powerful strategy for controlling stereochemistry, particularly when multiple chiral centers are being formed in a single reaction. In the context of 3-substituted pyrrolidines, diastereoselective approaches often involve the reaction of a chiral substrate or the use of a chiral auxiliary to direct the formation of a specific diastereomer.

One notable strategy is the diastereoselective addition of a nucleophile to a chiral imine , such as a sulfinimine. For example, a one-pot synthesis involving the addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization, has been shown to produce N-protected pyrrolidines with excellent diastereoselectivity. acs.org The stereochemistry of the final product is directed by the chiral sulfinyl group. acs.org

Multicomponent reactions (MCRs) also offer an efficient pathway to diastereomerically enriched pyrrolidines. A one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three stereogenic centers in a single operation with a high degree of diastereoselectivity. nih.gov Similarly, three-component domino processes involving, for example, 4-formylpyrazoles, N-substituted maleimides, and glycine (B1666218) derivatives can lead to the diastereoselective synthesis of complex pyrrolidine systems through 1,3-dipolar cycloaddition reactions. mdpi.com

These diastereoselective methods provide access to complex pyrrolidine structures with defined relative and, through the use of chiral starting materials or catalysts, absolute stereochemistry.

Chemical Reactivity and Derivatization Strategies of 3 Ethylpyrrolidine 1 Carboxamide

Functional Group Modifications and Transformations of the Carboxamide Moiety

The carboxamide moiety of 3-Ethylpyrrolidine-1-carboxamide is a key site for chemical modification, influencing the molecule's electronic and steric properties.

Hydrolysis: The carboxamide bond can be hydrolyzed under acidic or basic conditions to yield 3-ethylpyrrolidine (B1315203) and the corresponding carboxylic acid. This transformation, while seemingly simple, can be a crucial step in multi-step synthetic sequences, allowing for the temporary installation of the carboxamide group as a protecting group or as a precursor to other functionalities.

Reduction: The carbonyl group of the carboxamide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the carboxamide into a secondary amine, significantly altering the polarity and hydrogen bonding capabilities of the molecule.

Dehydration: Dehydration of the primary carboxamide (where the nitrogen is unsubstituted) can lead to the formation of a nitrile group. This transformation requires specific dehydrating agents and can be a useful strategy for introducing a cyano group into the pyrrolidine (B122466) scaffold.

N-Alkylation/N-Arylation: The nitrogen atom of the carboxamide can be alkylated or arylated to introduce various substituents. These reactions typically proceed via nucleophilic substitution on an alkyl or aryl halide. The nature of the substituent can be tailored to modulate properties such as solubility, lipophilicity, and biological activity. For instance, the synthesis of 3-amino-N-ethyl-pyrrolidine-1-carboxamide involves the reaction of pyrrolidine with ethylamine (B1201723) in the presence of a carboxylating agent. evitachem.com

Table 1: Examples of Carboxamide Modifications

| Starting Material | Reagent | Product | Transformation |

|---|---|---|---|

| This compound | H₃O⁺ | 3-Ethylpyrrolidine | Hydrolysis |

| This compound | LiAlH₄ | 1-Aminomethyl-3-ethylpyrrolidine | Reduction |

| This compound | P₂O₅ | 1-Cyano-3-ethylpyrrolidine | Dehydration |

Pyrrolidine Ring Functionalization and Substitution Patterns

The pyrrolidine ring itself offers multiple positions for functionalization, allowing for the introduction of diverse substituents and the creation of stereochemically complex molecules.

α-Functionalization: The carbon atoms adjacent to the nitrogen (α-positions) are susceptible to functionalization through various C-H activation strategies. nih.gov Redox-neutral methods using quinone monoacetals as oxidizing agents have been employed for the α-arylation of pyrrolidines. nih.gov This allows for the direct introduction of aryl groups, which are common motifs in bioactive molecules. nih.gov

β-Functionalization: The carbon atoms at the 3- and 4-positions of the pyrrolidine ring can also be functionalized. The existing ethyl group at the 3-position of the parent molecule directs the regioselectivity of further substitutions. For example, Michael addition reactions on related pyrrolidine systems have been used to introduce substituents at the 5-position. rsc.org

Ring-Opening and Rearrangement: Under certain conditions, the pyrrolidine ring can undergo ring-opening reactions or rearrangements. For instance, oxidative ring contraction of piperidine (B6355638) derivatives has been shown to yield pyrrolidin-2-ones, demonstrating the potential for skeletal reorganization. researchgate.net

Table 2: Pyrrolidine Ring Functionalization Approaches

| Position | Reaction Type | Example |

|---|---|---|

| α-Position | C-H Arylation | Reaction with arylboronic acids |

| β-Position | Alkylation | Introduction of alkyl groups via enolate chemistry |

| γ-Position | Halogenation | Selective introduction of halogen atoms |

Formation of Complex Pyrrolidine-1-carboxamide (B1295368) Architectures

The combination of carboxamide modification and pyrrolidine ring functionalization enables the synthesis of highly complex molecular architectures with diverse biological activities.

Bicyclic and Polycyclic Systems: Intramolecular reactions can be employed to form bicyclic or polycyclic systems containing the this compound scaffold. For example, an intramolecular Heck reaction could be used to form a new ring by connecting a substituent on the pyrrolidine ring to the carboxamide nitrogen or an adjacent carbon. A notable example of a complex architecture is (3S,4R)-3-ethyl-4-(3-methyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-pyrrolidine-1-carboxamide, which incorporates a fused heterocyclic system.

Macrocyclization: By attaching long chains to both the carboxamide nitrogen and a position on the pyrrolidine ring, macrocycles can be formed through ring-closing metathesis or other macrolactamization strategies. These macrocyclic structures can exhibit unique binding properties and conformational rigidity.

Dendrimers and Polymers: The pyrrolidine-1-carboxamide unit can serve as a building block for the synthesis of dendrimers and polymers. By introducing reactive functional groups at different positions, the molecule can be iteratively coupled to build up larger, well-defined macromolecular structures.

Linker Chemistry in Advanced Pyrrolidine-1-carboxamide Constructs

Spacer Length and Flexibility: The length and flexibility of the linker are critical design parameters. Short, rigid linkers can be used to precisely position the pyrrolidine-1-carboxamide unit relative to another functional group. In contrast, long, flexible linkers can allow for conformational freedom and facilitate binding to multiple sites.

Linker Functional Groups: The linker itself can contain various functional groups that can participate in hydrogen bonding, electrostatic interactions, or covalent bond formation. For example, linkers containing ester, ether, or amide functionalities are commonly used.

Cleavable and Non-Cleavable Linkers: In the context of drug delivery, linkers can be designed to be either cleavable or non-cleavable. Cleavable linkers, which are sensitive to specific physiological conditions (e.g., pH, enzymes), can be used to release a payload at a target site. Non-cleavable linkers provide a stable connection between the pyrrolidine-1-carboxamide core and another molecule.

Table 3: Common Linker Types and Their Characteristics

| Linker Type | Key Features | Potential Applications |

|---|---|---|

| Alkyl Chain | Hydrophobic, flexible | Spacing functional groups |

| Poly(ethylene glycol) (PEG) | Hydrophilic, flexible, non-immunogenic | Improving solubility and pharmacokinetics |

| Peptide | Biocompatible, can be enzyme-cleavable | Targeted drug delivery |

Advanced Analytical Methodologies for Pyrrolidine 1 Carboxamide Research

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of 3-Ethylpyrrolidine-1-carboxamide and for resolving it from potential starting materials, byproducts, or degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most probable techniques for these purposes.

For HPLC analysis, a reversed-phase column, such as a C18 or C8, would likely be the stationary phase of choice, given the moderate polarity of the molecule. The mobile phase would typically consist of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would be effective for separating compounds with a range of polarities. Detection could be achieved using a UV detector, likely at a low wavelength (e.g., 200-220 nm) due to the lack of a significant chromophore in the molecule.

Gas chromatography could also be employed, particularly for assessing volatile impurities. A capillary column with a mid-polarity stationary phase, such as one containing a percentage of phenyl-substituted polysiloxane, would be a suitable starting point. The injector and detector temperatures would need to be optimized to ensure efficient vaporization and detection without thermal degradation. A Flame Ionization Detector (FID) would provide a sensitive and universal response for this organic compound.

Table 1: Hypothetical Chromatographic Conditions for Purity Analysis of this compound

| Parameter | HPLC | GC |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Capillary, 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile(Gradient Elution) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min (constant flow) |

| Detector | UV at 210 nm | Flame Ionization Detector (FID) |

| Injection Volume | 10 µL | 1 µL (split injection) |

| Oven Temperature Program | Isothermal at 40°C | 100°C (hold 1 min), ramp to 250°C at 15°C/min, hold 5 min |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization

For unambiguous identification and comprehensive characterization, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) would provide information on both the retention time and the mass-to-charge ratio (m/z) of the compound and its fragments. Electron Ionization (EI) would likely be used, leading to a characteristic fragmentation pattern that can be used for structural elucidation and confirmation. The resulting mass spectrum would be expected to show a molecular ion peak (if stable enough) and fragment ions corresponding to the loss of the ethyl group, the carboxamide group, or other parts of the pyrrolidine (B122466) ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the more powerful technique for a compound of this nature. It avoids the need for the compound to be volatile and thermally stable. Electrospray Ionization (ESI) in positive ion mode would be the most probable ionization technique, leading to the formation of a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, would allow for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the compound's identity. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would yield a fragmentation pattern that could further confirm the structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Predicted Parent Ion (m/z) | Potential Fragment Ions (m/z) |

| GC-MS | Electron Ionization (EI) | 142 (M⁺) | 113, 98, 84, 70, 56 |

| LC-MS | Electrospray Ionization (ESI+) | 143 ([M+H]⁺) | 114, 99, 85, 71 |

Development of Quantitative Analytical Methods

Once a qualitative understanding of the compound's behavior in chromatographic and mass spectrometric systems is established, quantitative methods can be developed. These are crucial for determining the concentration of this compound in various samples, for instance, in reaction monitoring or stability studies.

A quantitative LC-MS/MS method using Multiple Reaction Monitoring (MRM) would be the gold standard for its sensitivity and selectivity. This involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion) and monitoring one or more of its specific product ions generated through collision-induced dissociation. An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., d5-ethyl-pyrrolidine-1-carboxamide), would be used to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

The development of such a method would require careful optimization of several parameters, including the selection of precursor and product ions, collision energy, and chromatographic conditions to ensure separation from any interfering species. The method would then need to be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and limits of detection and quantification.

Table 3: Key Parameters for a Hypothetical Quantitative LC-MS/MS Method

| Parameter | Description |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 143.1 ([M+H]⁺) |

| Product Ion(s) (Q3) | e.g., m/z 114.1, m/z 85.1 |

| Internal Standard | Stable Isotope Labeled this compound |

| Calibration | Linear regression of analyte/internal standard peak area ratio vs. concentration |

Emerging Research Themes and Future Directions in 3 Ethylpyrrolidine 1 Carboxamide Chemistry

Novel Synthetic Route Development

The synthesis of pyrrolidine (B122466) derivatives has evolved significantly, moving beyond traditional methods to embrace more efficient, stereoselective, and environmentally conscious strategies. For a molecule like 3-Ethylpyrrolidine-1-carboxamide, future synthetic development is likely to focus on modular and asymmetric approaches.

One promising avenue is the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles, which provides a general and powerful route to highly functionalized and stereochemically enriched pyrrolidines. nih.gov This method allows for the strategic installation of substituents, such as the ethyl group at the 3-position, with high levels of stereocontrol. nih.gov Additionally, the application of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency for pyrrolidine scaffolds, aligning with the principles of green chemistry. nih.gov

A key step in synthesizing the target compound is the formation of the N-carboxamide. A general approach involves the reaction of a suitable 3-ethylpyrrolidine (B1315203) precursor with an isocyanate or by using a carboxylating agent. evitachem.com More advanced research has demonstrated specific transformations of related structures; for instance, the reduction of pyrrolidine-2-carboxamides using agents like lithium aluminum hydride is a known step in the synthesis of drugs such as Raclopride, showcasing a relevant reaction of the carboxamide moiety. nih.gov

| Synthetic Strategy | Description | Key Advantages | Relevant Research Focus |

|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Metal-catalyzed reaction of azomethine ylides and alkenes to form the pyrrolidine ring. | High stereocontrol, access to diverse and complex structures. nih.gov | Development of novel chiral ligands and catalysts. |

| Microwave-Assisted Organic Synthesis (MAOS) | Using microwave irradiation to accelerate chemical reactions. | Increased reaction rates, higher yields, supports green chemistry principles. nih.gov | Optimization of solvent-free or eco-friendly solvent conditions. |

| Synthesis from Chiral Pool Precursors | Utilizing readily available chiral molecules like proline or 4-hydroxyproline (B1632879) as starting materials. nih.govmdpi.com | Inherent stereochemistry, well-established transformations. | Multi-step synthesis of complex drug molecules. mdpi.com |

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules like this compound before they are synthesized. In silico methods are crucial for understanding structure-activity relationships (SAR) and guiding the design of new chemical entities.

For the broader class of pyrrolidine carboxamides, molecular docking studies have proven invaluable. In research on inhibitors for the Mycobacterium tuberculosis enzyme InhA, initial in silico docking of pyrrolidine carboxamide leads was used to predict their binding mode. nih.gov These studies suggested the formation of a critical hydrogen-bonding network between the oxygen of the carboxamide group, the enzyme's catalytic residue Tyr158, and the NAD+ cofactor, which was later confirmed by crystallography. nih.govacs.org This highlights how computational models can accurately predict key intermolecular interactions that govern biological activity.

For this compound specifically, predictive models can generate key physicochemical data. While experimental data is scarce, computational tools can estimate properties such as lipophilicity (XlogP) and collision cross-section (CCS), which are important for predicting a molecule's pharmacokinetic behavior. uni.lu

| Property | Predicted Value | Significance | Source |

|---|---|---|---|

| Molecular Formula | C₇H₁₄N₂O | Basic chemical identity. | uni.lu |

| Monoisotopic Mass | 142.11061 Da | Precise mass used in mass spectrometry analysis. | uni.lu |

| XlogP | -0.4 | A measure of lipophilicity, indicating high water solubility. | uni.lu |

| Predicted CCS ([M+H]⁺) | 132.1 Ų | Predicted ion mobility parameter, useful for identification in ion mobility-mass spectrometry. | uni.lu |

Exploration of Chemical Interactions with Diverse Systems

A central theme in modern chemistry is understanding how a molecule interacts with its biological targets. For the pyrrolidine-1-carboxamide (B1295368) scaffold, significant research has elucidated its mode of interaction in enzymatic systems.

The most detailed insights come from studies of pyrrolidine carboxamides as inhibitors of the InhA enzyme, a key target for developing novel antituberculosis agents. nih.govnih.gov X-ray crystal structures revealed that these inhibitors bind in the enzyme's active site, with the carboxamide group playing a pivotal role. A conserved dual hydrogen bonding network was identified, anchoring the inhibitor to the Tyr158 residue of the enzyme and the associated NAD+ cofactor. nih.gov The research also established a clear structure-activity relationship (SAR), where modifications to other parts of the scaffold systematically altered the inhibitory potency. For example, adding specific substituents to an attached phenyl ring improved the half-maximal inhibitory concentration (IC₅₀) over 160-fold compared to the unsubstituted parent compound. nih.govacs.org

Furthermore, the stereochemistry and conformation of the pyrrolidine ring itself are known to be critical for biological activity. nih.govresearchgate.net The puckering of the five-membered ring and the spatial arrangement of substituents can dictate how the molecule fits into a binding pocket, influencing its selectivity and efficacy for specific protein targets. nih.gov

| Compound Substituent (on Phenyl Ring) | IC₅₀ (μM) | Key Finding |

|---|---|---|

| Unsubstituted (s1) | ~10 | Serves as the baseline for potency comparison. nih.gov |

| 3-Bromo (s4) | 0.91 | A single halogen at the meta-position significantly increases potency. nih.gov |

| 3,5-Dichloro (d11) | 0.06 | Dual substitution at the meta-positions leads to a >160-fold improvement in potency. nih.gov |

| 4-Halo (X) or 4-OPh | > 30 | Substituents at the para-position generally lead to a loss of activity. nih.gov |

Development of Pyrrolidine-1-carboxamide Scaffolds for Chemical Biology Tools